molecular formula C8H9ClN2S B2929564 Benzo[b]thiophen-6-ylhydrazine hydrochloride CAS No. 2230799-71-8

Benzo[b]thiophen-6-ylhydrazine hydrochloride

Cat. No.: B2929564
CAS No.: 2230799-71-8
M. Wt: 200.68
InChI Key: WBHSVKTXPPVYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophen-6-ylhydrazine hydrochloride is a chemical compound with the molecular formula C8H8N2S·HCl It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound

Scientific Research Applications

Benzo[b]thiophen-6-ylhydrazine hydrochloride has several scientific research applications:

Safety and Hazards

The safety information available indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Benzothiophene derivatives have been the subject of ongoing research due to their wide range of applications in medicinal chemistry . They have been used as building blocks or intermediates for the synthesis of pharmaceutically important molecules . Therefore, it is expected that research into the synthesis and applications of Benzo[b]thiophen-6-ylhydrazine hydrochloride and similar compounds will continue in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophen-6-ylhydrazine hydrochloride typically involves the reaction of benzothiophene derivatives with hydrazine. One common method is the reaction of 6-bromobenzothiophene with hydrazine hydrate in the presence of a base, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-6-ylhydrazine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of Benzo[b]thiophen-6-ylhydrazine hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or interact with DNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound, which serves as the basis for many derivatives.

    Benzo[b]thiophene-2-carboxylic acid: Another derivative with different functional groups.

    Benzo[b]thiophene-3-amine: A related compound with an amine group at the 3-position.

Uniqueness

Benzo[b]thiophen-6-ylhydrazine hydrochloride is unique due to the presence of the hydrazine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-benzothiophen-6-ylhydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S.ClH/c9-10-7-2-1-6-3-4-11-8(6)5-7;/h1-5,10H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHSVKTXPPVYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.